molecular formula C6H13Na2O10P B1581163 Disodium D-mannose 6-phosphate CAS No. 33068-18-7

Disodium D-mannose 6-phosphate

Cat. No.: B1581163
CAS No.: 33068-18-7
M. Wt: 322.11 g/mol
InChI Key: AKHAALUPXATQSW-UHFFFAOYSA-L
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Description

Disodium D-mannose 6-phosphate (M6P) is a molecule that plays a crucial role in various metabolic pathways. It can be used to produce glucose as an energy source, converted to mannitol to serve as an osmolyte or metabolic store, or directed to the N-glycosylation pathway . M6P is also a ligand for both cation-dependent and -independent receptors and binds, as part of an N-glycan, to mannose receptor homology domains on other proteins .


Synthesis Analysis

M6P can be synthesized using a cost-effective enzyme catalytic method, which uses polyphosphate-dependent mannose kinase from Arthrobacter species . This synthesis uses polyphosphate to replace expensive ATP, making it greener and safer than chemical synthesis .


Molecular Structure Analysis

The empirical formula of this compound is C6H11O9P · 2Na . Its molecular weight is 304.10 .


Chemical Reactions Analysis

The reaction rate of M6P synthesis is very fast in the first hour, then slowly decreases, and the conversion efficiency reached 92.09% at 24 hours .


Physical and Chemical Properties Analysis

This compound is a white solid . It is soluble in water . The stock solutions are stable for up to 6 months at -20°C .

Scientific Research Applications

Photolabile Probes for Mannose-6-Phosphate Receptors

Disodium D-mannose 6-phosphate is utilized in the synthesis of photoaffinity probes for the chemical modification of mannose-6-phosphate receptors. Such probes, including disodium 3′-azibutyl α-D-mannopyranoside-6-phosphate, are essential for understanding the receptor interactions and functions (Lehmann, Schweizer, & Weitzel, 1995).

Mannose-6-Phosphate Production

Mannose-6-phosphate (M6P), synthesized from this compound, plays a crucial role in physiological functions and disease treatments. Its production is studied for cost-effectiveness, using alternative methods like glucomannokinase without ATP, providing insights for large-scale production (Parveen, Chen, Liu, & Tan, 2017).

Pinocytosis of Lysosomal Glycosidases

Studies have demonstrated that mannose-6-phosphate is a potent inhibitor of pinocytosis of various lysosomal enzymes in human fibroblasts. This finding suggests a general characteristic of phosphohexosyl recognition in the pinocytosis process of these enzymes (Kaplan, Fischer, Achord, & Sly, 1977).

Enzymatic Synthesis of Mannose-6-Phosphate

The enzymatic catalysis method for synthesizing M6P using polyphosphate-dependent mannose kinase from Arthrobacter species has been explored. This method, involving this compound, is significant for its industrial application prospects due to its efficiency and green approach (Zhu, Gao, Chen, Tan, Cao, & Liu, 2019).

Mannose 6-Phosphate in Macrophages

Functional mannose phosphate receptors in macrophages have been identified, with studies indicating their similarity to fibroblast receptors. This has implications for understanding the transport and recognition of enzymes and ligands in macrophages (Shepherd, Freeze, Miller, & Stahl, 1984).

Mechanism of Action

Target of Action

Disodium D-mannose 6-phosphate primarily targets the mannose phosphate isomerase . This enzyme plays a crucial role in the conversion of mannose 6-phosphate to fructose 6-phosphate . Additionally, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .

Mode of Action

this compound interacts with its target, mannose phosphate isomerase, and is converted to fructose 6-phosphate . This interaction inhibits the adhesion and colonization of uropathogenic Escherichia coli on the urothelium .

Biochemical Pathways

The conversion of this compound to fructose 6-phosphate by mannose phosphate isomerase is a critical step in the glycolysis and pentose phosphate pathways . This compound also plays a significant role in the N-glycosylation pathway .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and bioavailability may be influenced by various factors, including its formulation and the physiological conditions of the individual.

Result of Action

The action of this compound results in the inhibition of bacterial adhesion to the urothelium, thereby preventing urinary tract infections . Additionally, its conversion to fructose 6-phosphate contributes to various metabolic processes, including energy production .

Action Environment

The action of this compound is stable under neutral conditions or in the presence of pyrocatechol . It tends to decompose under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment .

Safety and Hazards

It is recommended to avoid breathing mist, gas, or vapors of Disodium D-mannose 6-phosphate. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Research is being conducted on engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins . This could greatly enhance the efficacy of therapeutic monoclonal antibodies, extensively used in the treatment of autoimmune and inflammatory disorders or cancer .

Biochemical Analysis

Biochemical Properties

Disodium D-mannose 6-phosphate interacts with various enzymes, proteins, and other biomolecules. It is converted to fructose 6-phosphate by mannose phosphate isomerase . This conversion is a key step in the glycolysis metabolic pathway, which is essential for energy production in cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway . This property makes it a potential candidate for drug delivery during cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes . This process is crucial for the proper functioning of lysosomes, which are involved in the breakdown and recycling of various biomolecules in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the release of cargo from vesicles composed of mannose-6-phosphate lipid can be temporally controlled due to the enzyme-responsive morphology change of the lipid assembly .

Metabolic Pathways

This compound is involved in the glycolysis metabolic pathway . It is converted to fructose 6-phosphate by mannose phosphate isomerase, which is a crucial step in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. It is known to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway .

Subcellular Localization

The subcellular localization of this compound is predominantly in the lysosomes . It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to these organelles .

Properties

CAS No.

33068-18-7

Molecular Formula

C6H13Na2O10P

Molecular Weight

322.11 g/mol

IUPAC Name

disodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;hydrate

InChI

InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2

InChI Key

AKHAALUPXATQSW-UHFFFAOYSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)O.[Na]

SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]

physical_description

White powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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